3-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives This compound features a benzamide moiety substituted with a chloro group and a tetrahydroquinoline ring system
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . These pathways often involve the targets mentioned above and can lead to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy as a drug .
Result of Action
Similar compounds, such as indole derivatives, are known to have a variety of biological activities, which could suggest potential effects of this compound .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst.
Oxidation: The tetrahydroquinoline is then oxidized to form the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline derivative.
Benzamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 3-chlorobenzoyl chloride in the presence of a base to form the benzamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert ketones or nitro groups to alcohols or amines, respectively.
Substitution: Substitution reactions can be employed to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogenating agents (e.g., thionyl chloride for chlorination), nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of halogenated compounds, alkylated derivatives, or substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown biological activity, making it a candidate for drug development and as a tool in biological research.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Comparison with Similar Compounds
3-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other similar compounds, such as:
3-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but lacks the methyl group on the tetrahydroquinoline ring.
3-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)benzamide: Similar structure but with a different position of the methyl group on the tetrahydroquinoline ring.
3-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Similar structure but with a different position of the benzamide group on the tetrahydroquinoline ring.
These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their biological activity and applications.
Properties
IUPAC Name |
3-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-20-15-7-6-14(10-11(15)5-8-16(20)21)19-17(22)12-3-2-4-13(18)9-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGQPJROCXMIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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